4-fluoro-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide
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Overview
Description
4-fluoro-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a synthetic organic compound characterized by the presence of fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of molecules, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 2-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Azides and thiocyanates.
Scientific Research Applications
4-fluoro-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoro-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[2-(trifluoromethyl)phenyl]benzamide: Similar in structure but lacks the fluorine atom on the benzamide ring.
4-fluoro-N-methyl-N-phenyl-2-(trifluoromethyl)benzamide: Contains a methyl group instead of the carbamothioyl group.
4-fluoro-N-{[2-nitro-4-(trifluoromethyl)phenyl]carbamothioyl}benzamide: Contains a nitro group, which significantly alters its chemical properties.
Uniqueness
4-fluoro-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide is unique due to the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
4-fluoro-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4N2OS/c16-10-7-5-9(6-8-10)13(22)21-14(23)20-12-4-2-1-3-11(12)15(17,18)19/h1-8H,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFIRLQKWORKMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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